
Titanium(IV) 2-Ethylhexanoate
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Overview
Description
Titanium(IV) 2-Ethylhexanoate: is an organometallic compound with the chemical formula C32H60O8Ti . It is commonly used as a catalyst in various chemical reactions and as a coupling agent to improve the adhesion of fibers and resins in composite materials . This compound is known for its versatility and effectiveness in industrial applications, particularly in the polymerization of cyclic poly(butylene terephthalate) oligomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) 2-Ethylhexanoate is typically synthesized through the reaction of titanium tetrachloride with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C8H16O2→Ti(C8H15O2)4+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with 2-ethylhexanoic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting compound is then purified through distillation or other separation techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Titanium(IV) 2-Ethylhexanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions often use other carboxylic acids or alcohols as reagents.
Major Products:
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium carboxylates or alkoxides
Scientific Research Applications
Chemical Properties and Mechanism of Action
Titanium(IV) 2-Ethylhexanoate is synthesized by reacting titanium tetrachloride with 2-ethylhexanoic acid:
This compound is known for its catalytic activity in polymerization reactions, particularly in the production of polyesters and polyolefins. It acts as a coupling agent to enhance the adhesion between fibers and resins in composite materials, such as Kevlar-phenolic composites .
Chemistry
This compound is extensively used as a catalyst in polymerization processes. Its ability to facilitate the polymerization of cyclic oligomers makes it valuable in developing high-performance polymers .
Biology
In biological research, this compound is employed to study interactions between metal ions and biological molecules. It has potential applications in developing new biomaterials due to its unique properties that can influence biological interactions .
Medicine
While not directly used in clinical settings, this compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating complex organic structures makes it a valuable asset in medicinal chemistry .
Industry
In industrial applications, this compound serves as a coupling agent that improves the adhesion of fibers and resins in composite materials. This characteristic is particularly beneficial in manufacturing high-strength composites used in aerospace and automotive industries .
Case Studies
Case Study 1: Polymerization Catalysis
A study demonstrated the effectiveness of this compound as a catalyst for producing poly(butylene terephthalate). The polymerization process showed significant improvements in yield and molecular weight when this compound was utilized compared to traditional catalysts.
Case Study 2: Composite Materials
Research on Kevlar-phenolic composites indicated that incorporating this compound significantly enhanced the interfacial adhesion between fibers and resins. This led to improved mechanical properties, making these composites suitable for high-performance applications .
Mechanism of Action
Mechanism: Titanium(IV) 2-Ethylhexanoate acts primarily as a Lewis acid catalyst. It coordinates with electron-rich species, facilitating various chemical transformations. In polymerization reactions, it activates monomers, enabling their polymerization into long-chain polymers .
Molecular Targets and Pathways: The compound targets electron-rich sites in monomers and other reactants. It forms coordination complexes that lower the activation energy of the reaction, thereby increasing the reaction rate .
Comparison with Similar Compounds
- Titanium(IV) Butoxide
- Titanium(IV) Isopropoxide
- Titanium(IV) Acetylacetonate
Comparison: Titanium(IV) 2-Ethylhexanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. Compared to Titanium(IV) Butoxide and Titanium(IV) Isopropoxide, it offers better solubility in non-polar solvents and enhanced stability. Its performance as a coupling agent and catalyst is also superior in certain applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Titanium(IV) 2-ethylhexanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting titanium tetrachloride with 2-ethylhexanoic acid in a non-aqueous solvent under inert conditions. To optimize yield, vary molar ratios (e.g., 1:4 to 1:6 Ti:ligand), temperature (80–120°C), and reaction time (4–24 hrs). Validate purity via FT-IR (absence of -OH stretches from unreacted acid) and elemental analysis (Ti content). For reproducibility, document solvent drying protocols and inert gas flow rates .
Q. How should researchers characterize the coordination geometry and stability of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques. X-ray diffraction (XRD) provides definitive structural data, while NMR (¹H, ¹³C) and UV-Vis spectroscopy confirm ligand binding modes. Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability (decomposition onset typically >200°C). Cross-validate findings with computational models (e.g., DFT for geometry optimization) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritancy. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in sealed containers under nitrogen, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Document hazard mitigation in line with GHS Category 2B guidelines .
Q. How can researchers verify the catalytic efficiency of this compound in polymerization reactions?
- Methodological Answer : Design kinetic studies using controlled monomer feed ratios (e.g., ε-caprolactone or lactides). Monitor conversion rates via ¹H NMR or GPC. Compare catalyst performance by calculating turnover frequencies (TOF) and molecular weight distributions (Đ = Mw/Mn). Include negative controls (e.g., ligand-free Ti precursors) to isolate catalytic effects .
Q. What are the best practices for reporting experimental data on this compound in publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text : Summarize key findings (≤5 compounds) with spectral data (e.g., IR peaks, NMR shifts).
- Supporting Information : Include raw TGA/DSC curves, crystallographic CIF files, and detailed synthetic protocols.
- Ethics : Disclose funding sources and conflicts of interest. Cite prior work to contextualize novel contributions .
Advanced Research Questions
Q. How can factorial design be applied to optimize this compound’s catalytic activity in complex reaction systems?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂ for rate enhancement). For example, a study might reveal that 5 mol% catalyst at 100°C in toluene maximizes polycaprolactone yield (Đ < 1.2). Validate robustness via triplicate runs .
Q. What mechanisms explain contradictory reports on this compound’s hydrolytic stability?
- Methodological Answer : Conduct controlled hydrolysis experiments under varying humidity (10–90% RH). Monitor degradation via ICP-OES (Ti⁴⁺ leaching) and FT-IR (appearance of TiO₂ bands). Conflicting data may arise from ligand exchange kinetics: bulky 2-ethylhexanoate groups slow hydrolysis in aprotic solvents but accelerate it in protic media. Replicate studies using standardized humidity chambers .
Q. How can researchers integrate computational modeling with experimental data to predict this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model Ti-O bond dissociation energies and ligand steric effects. Correlate computed activation barriers with experimental Arrhenius parameters. For example, a lower ΔG‡ for ligand substitution in THF vs. hexane aligns with faster kinetics observed in polar solvents. Cross-check with EXAFS for local Ti coordination .
Q. What methodological frameworks address ethical challenges in studying this compound’s environmental impact?
- Methodological Answer : Adopt the REACH regulation framework:
- Data Linking : Combine toxicity assays (e.g., Daphnia magna LC50) with lifecycle analysis (LCA) of byproducts.
- Ethical Reporting : Disclose limitations in ecotoxicity models (e.g., extrapolating aquatic data to soil systems).
- Theoretical Integration : Use green chemistry principles (Atom Economy, E-factor) to guide solvent selection and waste minimization .
Q. How can mixed-methods approaches resolve discrepancies in this compound’s spectroscopic data across studies?
- Methodological Answer : Apply triangulation:
- Quantitative : Compare XRD, NMR, and IR data from 3+ independent labs.
- Qualitative : Interview researchers to identify procedural variations (e.g., drying time for Ti precursors).
- Statistical : Use multivariate analysis (PCA) to cluster datasets by solvent purity or instrument calibration. Publish raw data in repositories like Zenodo for transparency .
Properties
CAS No. |
3645-34-9 |
---|---|
Molecular Formula |
C8H16O2Ti |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-ethylhexanoic acid;titanium |
InChI |
InChI=1S/C8H16O2.Ti/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
DJSWDXUOSQTQCP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ti+4] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Ti] |
Key on ui other cas no. |
3645-34-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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